![molecular formula C17H17N3O3S B12885302 4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide CAS No. 62294-85-3](/img/structure/B12885302.png)
4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide typically involves the reaction of 6-methoxyquinoline with benzene-1-sulfonyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects by inhibiting the enzymatic conversion of pteridine and p-aminobenzoic acid to dihydropteroic acid. This inhibition occurs through competitive binding to dihydrofolate synthetase, an intermediate in the synthesis of tetrahydrofolic acid. This mechanism disrupts the production of folate, which is essential for DNA synthesis and cell division, thereby inhibiting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness: 4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide is unique due to its specific quinoline moiety, which imparts distinct pharmacological properties.
Eigenschaften
CAS-Nummer |
62294-85-3 |
|---|---|
Molekularformel |
C17H17N3O3S |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
4-[(6-methoxyquinolin-3-yl)methylamino]benzenesulfonamide |
InChI |
InChI=1S/C17H17N3O3S/c1-23-15-4-7-17-13(9-15)8-12(11-20-17)10-19-14-2-5-16(6-3-14)24(18,21)22/h2-9,11,19H,10H2,1H3,(H2,18,21,22) |
InChI-Schlüssel |
ZEAYDUVGYZEZFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=CN=C2C=C1)CNC3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


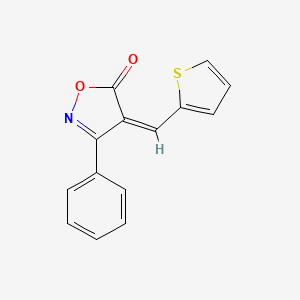
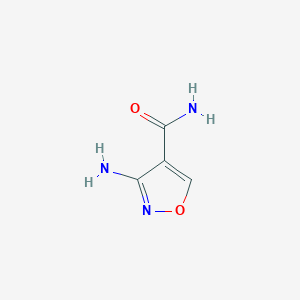

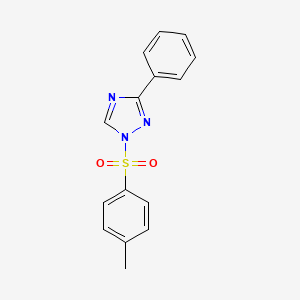
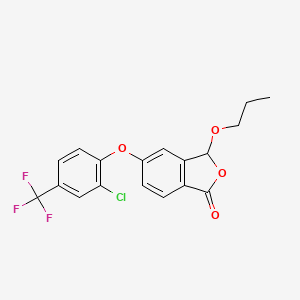
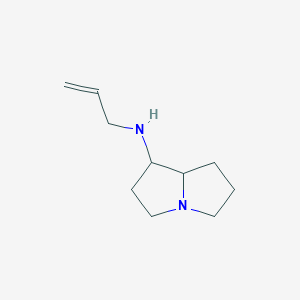

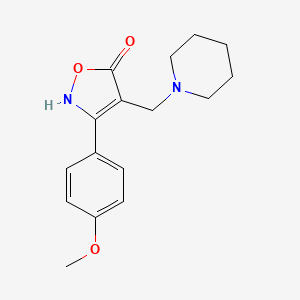

![6-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarbonitrile](/img/structure/B12885282.png)

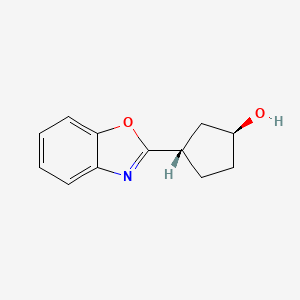
![Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-](/img/structure/B12885309.png)
![9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)
